molecular formula C9H7N3O B596918 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 1269294-20-3

1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B596918
CAS No.: 1269294-20-3
M. Wt: 173.175
InChI Key: VYOIJWOGFKJEMC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 2-pyridylhydrazine with an appropriate aldehyde or ketone. One common method is the cyclization of 2-pyridylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. The resulting intermediate can then be oxidized to introduce the aldehyde group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product. The choice of solvents and reagents is also critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions to introduce various functional groups.

Major Products Formed

    Oxidation: 1-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(Pyridin-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with unique electronic, optical, or catalytic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the pyrazole ring.

    1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position of the pyrazole ring.

    1-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 5-position of the pyrazole ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-pyridin-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOIJWOGFKJEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718984
Record name 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269294-20-3
Record name 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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